molecular formula C13H19N B15255180 4-(4-Methylcyclohexyl)aniline

4-(4-Methylcyclohexyl)aniline

Cat. No.: B15255180
M. Wt: 189.30 g/mol
InChI Key: ACRINFORRKOCHJ-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and an aniline group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylcyclohexyl)aniline typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of 4-methylcyclohexylbenzene to form the corresponding nitro compound, which is then reduced to the aniline derivative using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the nitro compound. This process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Methylcyclohexyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, participating in electrophilic aromatic substitution and nucleophilic addition reactions. Its effects are mediated through the formation of intermediates that interact with biological pathways, potentially influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a single benzene ring.

    Cyclohexylamine: A cyclohexane derivative with an amino group.

    4-Methylcyclohexylamine: Similar structure but lacks the aromatic ring.

Uniqueness: 4-(4-Methylcyclohexyl)aniline is unique due to the presence of both an aromatic ring and a cyclohexyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11H,2-5,14H2,1H3

InChI Key

ACRINFORRKOCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

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